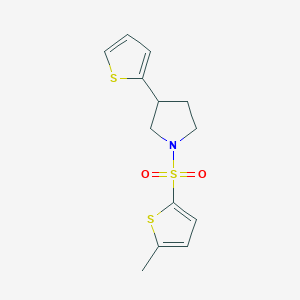

1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

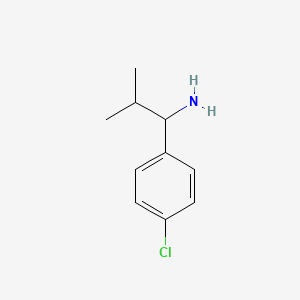

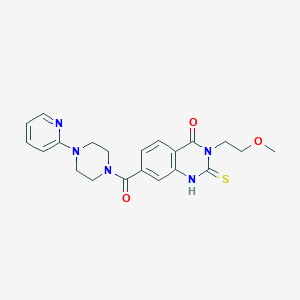

The compound “1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains two thiophene rings, which are five-membered rings containing four carbon atoms and one sulfur atom . One of the thiophene rings is methylated, meaning it has a methyl group (-CH3) attached, and is also sulfonylated, meaning it has a sulfonyl group (-SO2-) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic amine, would have a trigonal pyramidal geometry around the nitrogen atom. The thiophene rings would likely have planar geometry due to the conjugated pi system involving the sulfur atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation. The thiophene rings could undergo electrophilic aromatic substitution reactions, and the presence of the sulfonyl and methyl groups would influence the reactivity and the position of the substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents, while the nonpolar methyl group could increase its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Materials Science and Photovoltaics

Research has shown the potential of thiophene-based ligands in photovoltaic applications. For example, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with thiophene derivatives have been synthesized and studied for their structural and photovoltaic properties. These complexes demonstrated moderate power conversion efficiency in dye-sensitized solar cells, indicating the relevance of thiophene derivatives in the development of new materials for solar energy conversion (Maharaja Jayapal et al., 2018).

Organic Synthesis and Catalysis

Thiophene and pyrrolidine derivatives are instrumental in organic synthesis and catalysis. For instance, the catalytic enantioselective 1,3-dipolar cycloaddition of azomethine ylides with vinyl sulfones using copper(I) catalysts has been explored to produce 3-sulfonylpyrrolidines. These reactions showcased good yields, exo-selectivity, and enantiocontrol, underlining the utility of thiophene derivatives in synthesizing complex organic molecules with high stereoselectivity (Tomás Llamas et al., 2007).

Antimicrobial Applications

Additionally, certain pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activity. A study highlighted the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound and its structural characterization. This compound exhibited antibacterial and antimycobacterial activity, suggesting the potential of pyrrolidine derivatives in developing new antimicrobial agents (Yahya Nural et al., 2018).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it would interact with biological targets in the body to exert its effects. The presence of the polar sulfonyl group and the nonpolar methyl group could allow it to interact with a variety of biological molecules .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(5-methylthiophen-2-yl)sulfonyl-3-thiophen-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S3/c1-10-4-5-13(18-10)19(15,16)14-7-6-11(9-14)12-3-2-8-17-12/h2-5,8,11H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVZJFPZVPYGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)